molecular formula C17H17N3O2S B267492 4-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide

4-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide

Katalognummer B267492
Molekulargewicht: 327.4 g/mol
InChI-Schlüssel: SKCXYBZGJWHNEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which have shown promising results in the treatment of B-cell malignancies.

Wirkmechanismus

4-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide works by inhibiting the activity of BTK, a protein that plays a crucial role in the survival and proliferation of B-cells. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the activation and differentiation of B-cells. By inhibiting BTK, 4-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide blocks the BCR signaling pathway, leading to the death of cancerous B-cells.
Biochemical and Physiological Effects:
4-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide has been shown to have potent anti-tumor activity in preclinical studies. It has been found to induce apoptosis (programmed cell death) in cancerous B-cells, inhibit cell proliferation, and reduce tumor growth. It has also been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide is its specificity for BTK, which makes it a promising candidate for the treatment of B-cell malignancies. However, its efficacy may be limited by the development of resistance, which has been observed with other BTK inhibitors. Additionally, its safety and efficacy in humans are still being evaluated in clinical trials.

Zukünftige Richtungen

There are several future directions for the development of 4-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide and other BTK inhibitors. One area of research is the identification of biomarkers that can predict response to treatment and guide patient selection. Another area of research is the combination of BTK inhibitors with other targeted therapies or immunotherapies to enhance their efficacy. Finally, there is a need for further research into the mechanisms of resistance to BTK inhibitors and the development of strategies to overcome it.
Conclusion:
4-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical studies. Its specificity for BTK makes it a promising candidate for the treatment of B-cell malignancies. However, its efficacy and safety in humans are still being evaluated in clinical trials. Further research is needed to identify biomarkers, optimize dosing and scheduling, and develop strategies to overcome resistance.

Synthesemethoden

The synthesis of 4-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide involves several steps, starting with the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. This is followed by a reaction with N-methyl-N-phenylmethylamine to form 4-chlorobenzamide. The final step involves the reaction of 4-chlorobenzamide with acetyl isothiocyanate to form 4-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide.

Wissenschaftliche Forschungsanwendungen

4-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide has been extensively studied for its potential use in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenstrom macroglobulinemia (WM). It has shown promising results in preclinical studies and is currently undergoing clinical trials.

Eigenschaften

Produktname

4-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide

Molekularformel

C17H17N3O2S

Molekulargewicht

327.4 g/mol

IUPAC-Name

4-(acetylcarbamothioylamino)-N-methyl-N-phenylbenzamide

InChI

InChI=1S/C17H17N3O2S/c1-12(21)18-17(23)19-14-10-8-13(9-11-14)16(22)20(2)15-6-4-3-5-7-15/h3-11H,1-2H3,(H2,18,19,21,23)

InChI-Schlüssel

SKCXYBZGJWHNEW-UHFFFAOYSA-N

SMILES

CC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2

Kanonische SMILES

CC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.